molecular formula C10H14N2O B1281450 2-(4-aminophenyl)-N,N-dimethylacetamide CAS No. 81709-36-6

2-(4-aminophenyl)-N,N-dimethylacetamide

Cat. No. B1281450
CAS RN: 81709-36-6
M. Wt: 178.23 g/mol
InChI Key: HKWHCRLGBUCCTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenols with acyl chlorides or other acylating agents to form the corresponding amides. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method suggests that a similar approach could be used for synthesizing "2-(4-aminophenyl)-N,N-dimethylacetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . These findings indicate that "2-(4-aminophenyl)-N,N-dimethylacetamide" may also form specific intermolecular interactions, which could be elucidated using similar analytical methods.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds are influenced by their molecular structure, including the presence of substituents on the phenyl ring and the nature of the amide bond. The spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide provided insights into the vibrational characteristics of the amide group and the steric influence of methyl substituents . These studies, along with computational methods such as ab initio and DFT, can be applied to predict the properties of "2-(4-aminophenyl)-N,N-dimethylacetamide," including its thermodynamic stability and vibrational frequencies.

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide has been used in the design and synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties as potent antimicrobial agents .
  • Methods of Application: The compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .
  • Results: The results revealed that some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains . The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Synthesis of Heat-Resistant Biopolyurea

  • Scientific Field: Bioscience, Biotechnology, and Biochemistry
  • Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide, also known as 4APEA, is a potential monomer for polymers and advanced materials. It was produced by fermentation using genetically engineered Escherichia coli .
  • Methods of Application: Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
  • Results: The decomposition temperatures for 10% weight loss (Td10) of the synthesized polyureas were 276°C and 302°C, respectively, and were comparable with that of other thermostable aromatic polyureas .

Chemical Modification of Silk Fibroin

  • Scientific Field: Material Science
  • Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Electrochemiluminescence for Biosensing Applications

  • Scientific Field: Analytical Chemistry
  • Application Summary: Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence have been used for biosensing applications .
  • Methods of Application: Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method . The intense π–π stacking interactions between perylene monomers were suppressed by doping .
  • Results: The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore conjugated with the (2-pyridinyl)methylamino chelating moiety is reported for the first time. A full characterization of the Cu(II) complex was conducted by X-ray crystallography, EPR, IR, elemental and MS analysis, and its binding to CT-DNA was investigated .

properties

IUPAC Name

2-(4-aminophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHCRLGBUCCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510291
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N,N-dimethylacetamide

CAS RN

81709-36-6
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-aminophenylacetic acid (5 g, 30 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (6.9 g, 36 mmol), and dimethylamine (6.5 mol of a 5.6M solution in EtOH 36 mmol) in 1,2, DCE was stirred at room temperature for 4 h. Silica was added, the suspension evaporated and residue loaded onto silica plug column, eluting with DCM:MeOH/98:2). The title compound (2.6 g, 45%) was isolated as an orange solid. 1H MNR (400 MHz, CDCl3) δ2.94 (3H, s), δ2.98 (3H, s), 3.60 (2H, s), 6.64 (2H, d, J=8.3 Hz), 7.03 (2H, d, 8.2 Hz). MS (CI)+179 (M+H)+.
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5 g
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6.9 g
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solution
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36 mmol
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Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Johansson, MW Boesgaard… - Journal of Medicinal …, 2015 - ACS Publications
G protein-coupled receptors (GPCRs) represent a biological target class of fundamental importance in drug therapy. The GPRC6A receptor is a newly deorphanized class C GPCR that …
Number of citations: 20 pubs.acs.org

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